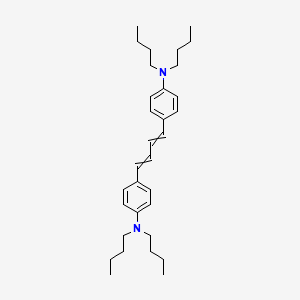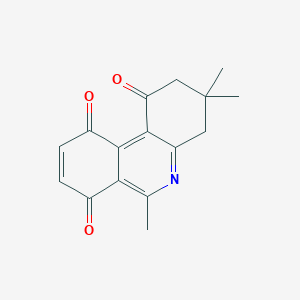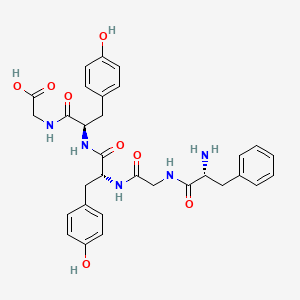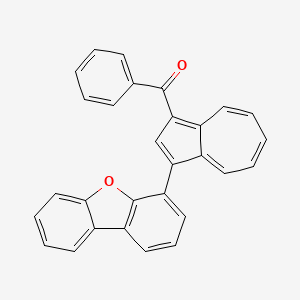
1-Benzoyl-3-(dibenzofuran-4-yl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(dibenzofuran-4-yl)azulene is a complex organic compound that features a unique structure combining azulene, benzoyl, and dibenzofuran moieties Azulene is known for its deep blue color and non-benzenoid aromaticity, while benzoyl and dibenzofuran are significant in various chemical and pharmaceutical applications
Preparation Methods
The synthesis of 1-Benzoyl-3-(dibenzofuran-4-yl)azulene involves multiple steps, typically starting with the preparation of azulene derivatives. One common method includes the Friedel-Crafts acylation of azulene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The dibenzofuran moiety can be introduced through a Suzuki coupling reaction, where a dibenzofuran boronic acid derivative reacts with a halogenated azulene intermediate under palladium catalysis. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzoyl-3-(dibenzofuran-4-yl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include hydroxylated, halogenated, and alkylated derivatives of the original compound.
Scientific Research Applications
1-Benzoyl-3-(dibenzofuran-4-yl)azulene has several scientific research applications:
Chemistry: It serves as a model compound for studying non-benzenoid aromaticity and the electronic effects of substituents on azulene.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Its unique optical properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-Benzoyl-3-(dibenzofuran-4-yl)azulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The pathways involved include signal transduction cascades that regulate cellular responses to external stimuli.
Comparison with Similar Compounds
1-Benzoyl-3-(dibenzofuran-4-yl)azulene can be compared with other compounds featuring azulene, benzoyl, or dibenzofuran moieties:
Azulene Derivatives: Compounds like guaiazulene share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl Compounds: Benzophenone is a simpler benzoyl-containing compound used in various applications, including as a photoinitiator in polymer chemistry.
Dibenzofuran Derivatives: Compounds like dibenzofuran-4-carboxylic acid are structurally related but have different functional groups, affecting their reactivity and applications
Properties
CAS No. |
916584-46-8 |
|---|---|
Molecular Formula |
C29H18O2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3-dibenzofuran-4-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C29H18O2/c30-28(19-10-3-1-4-11-19)26-18-25(20-12-5-2-6-13-21(20)26)24-16-9-15-23-22-14-7-8-17-27(22)31-29(23)24/h1-18H |
InChI Key |
RYFKXVRQWOMXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


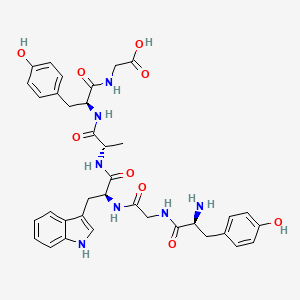


![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
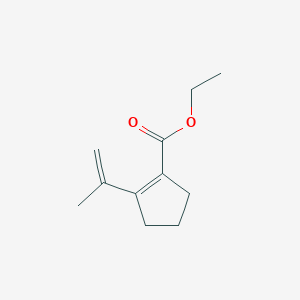
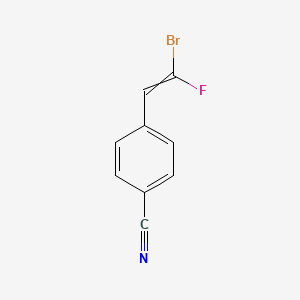
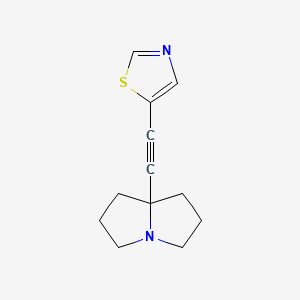
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)

